(E)-2-phosphonooxybut-2-enedioic acid
Description
(E)-2-Phosphonooxybut-2-enedioic acid is an organophosphorus compound characterized by a conjugated dienoic acid backbone substituted with a phosphonooxy group at the C2 position. The (E)-stereochemistry indicates a trans-configuration across the double bond, which may influence its reactivity and intermolecular interactions.
Properties
CAS No. |
138668-74-3 |
|---|---|
Molecular Formula |
C4H5O8P |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
(E)-2-phosphonooxybut-2-enedioic acid |
InChI |
InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+ |
InChI Key |
KMNAUSZAPXSXLU-OWOJBTEDSA-N |
SMILES |
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
Isomeric SMILES |
C(=C(\C(=O)O)/OP(=O)(O)O)\C(=O)O |
Canonical SMILES |
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
Synonyms |
((1-carboxyethenyl)oxy)hydroxyphosphinecarboxylic acid oxide carboxyphosphoenolpyruvic acid CPEPA trisodium carboxyphosphoenolpyruvate |
Origin of Product |
United States |
Comparison with Similar Compounds
Example: 1-Ethylhexyl Diisopropylphosphoramidocyanidoate ()
- Molecular Formula : C₁₅H₃₁N₂O₂P vs. C₄H₅O₇P (estimated for the target compound).
- Functional Groups: The reference compound features a phosphoramidocyanidic acid core with bulky diisopropyl and 1-ethylhexyl ester groups, contrasting with the phosphonooxy and dual carboxylic acid groups in this compound.
- Reactivity: The absence of unsaturated bonds in the reference compound limits conjugation effects, whereas the dienoic acid backbone in the target compound may enhance acidity and participation in cycloaddition reactions.
Example: 2-Ethylbutyl Ethylphosphonofluoridoate ()
- Molecular Formula : C₈H₁₈FO₂P vs. C₄H₅O₇P.
- Applications : Fluorinated phosphonates are often used as enzyme inhibitors or agrochemicals, whereas the target compound’s carboxylic acid groups may favor coordination chemistry or buffer applications.
Comparison with Unsaturated Carboxylic Acids
Example: (E)-2-Phenylbut-2-enoic Acid ()
- Molecular Formula : C₁₀H₁₀O₂ vs. C₄H₅O₇P.
- Structural Differences: Replacement of the phosphonooxy group with a phenyl ring eliminates phosphorus-related reactivity but introduces aromatic π-π interactions.
- Acidity: The phosphonooxy group in the target compound likely increases acidity (pKa ~1–2 for phosphonic acids) compared to the phenyl-substituted carboxylic acid (pKa ~4–5).
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Acidity and Solubility: The dual acidic groups (phosphonooxy and carboxylic acids) in the target compound suggest superior water solubility compared to alkyl phosphonates (e.g., –3), which are often lipophilic due to ester groups .
- Synthetic Challenges: Unlike the phenyl-substituted analog (), the phosphonooxy group may complicate synthesis due to phosphorylation steps and sensitivity to hydrolysis.
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